![molecular formula C19H19N3O5 B2506736 ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate CAS No. 902966-08-9](/img/structure/B2506736.png)

ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

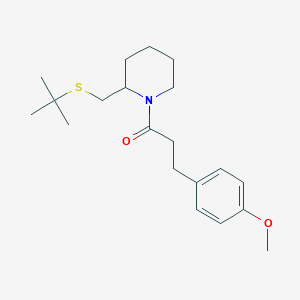

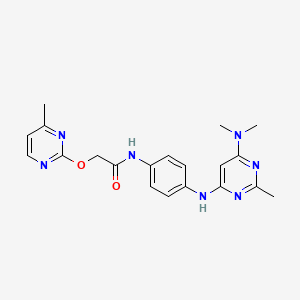

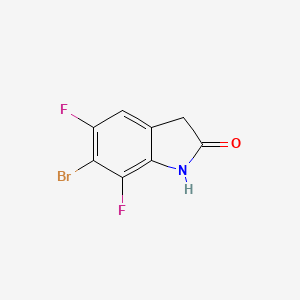

The compound of interest, ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate, is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have potential applications in medicinal chemistry due to the presence of the pyrido[2,3-d]pyrimidinone core, which is often associated with biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and their reactivity with different active methylene reagents was studied to yield pyran, pyridine, and pyridazine derivatives . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was achieved through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrido[2,3-d]pyrimidinone ring, which is a bicyclic system that combines a pyrimidine and a pyridine ring. This bicyclic system is known to exhibit interesting chemical properties due to its conjugated system and potential for further functionalization. The methoxybenzyl group attached to the pyrimidinone ring could influence the electronic distribution and overall reactivity of the molecule.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the cyclization of ethyl acetoacetate derivatives has been reported to yield triazolopyrimidine derivatives through an anomalous cyclization mechanism . Additionally, thiazolopyrimidine derivatives have been synthesized using ultrasonic-assisted methods, which could offer a more efficient pathway for the synthesis of related compounds . These reactions highlight the reactivity of the pyrimidinone core and its potential to form diverse derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties typical of dihydropyrimidinones. These properties could include moderate solubility in organic solvents, potential for hydrogen bonding due to the presence of carbonyl groups, and a relatively stable molecular structure due to the aromatic system. The methoxy group could also contribute to the lipophilicity of the compound, which is an important factor in drug design.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Derivatives

Ethyl [3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate is used as a key precursor in the synthesis of novel derivatives, such as 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 3H-pyrido[2,3-e][1,4]diazepin-5-ones. This synthesis approach opens pathways to create libraries of novel bis-functionalized pyrido-1,4-diazepines with varied functionalities (El Bouakher et al., 2013).

Reactivity and Compound Formation

The compound also participates in reactions leading to diverse fused systems. For instance, it reacts with carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, showcasing its versatility in synthesizing complex heterocyclic structures (Bakhite et al., 2005).

Role in Biological Studies

- Potential Antioxidant Properties: Compounds related to this compound, derived from red seaweed, have shown significant antioxidant properties. This indicates a potential for these compounds to serve as lead antioxidative molecules in pharmaceutical and food industries, suggesting a biomedical application of the compound or its derivatives (Chakraborty et al., 2016).

Miscellaneous Applications

- Agricultural Applications: Derivatives of this compound, such as ethyl {[7-amino-6-cyano-5-(4-methoxyphenyl)-4-oxo-3,5-dihydro-4Н-pyrano[2,3-d]pyrimidin-2-yl)thio}acetic acid, have shown moderate activity as herbicide antidotes, indicating their utility in enhancing the effectiveness of herbicides in agricultural practices (Dotsenko et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-3-27-16(23)12-21-17-15(5-4-10-20-17)18(24)22(19(21)25)11-13-6-8-14(26-2)9-7-13/h4-10H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDRVHBNTDOTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)